Rucaparib is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. [, , , , , , ] It selectively inhibits PARP-1, PARP-2, and PARP-3, playing a crucial role in scientific research, particularly in the field of cancer biology. [, , ] Rucaparib is currently being investigated for its potential in treating tumors associated with homologous recombination repair deficiency (HRD). [, , , , ]
Rucaparib exerts its effects primarily through the concept of synthetic lethality, targeting cancer cells with deficiencies in homologous recombination repair (HRR) pathways, particularly those with BRCA1/2 mutations. [, , , , , ]
Rucaparib potently inhibits PARP-1, PARP-2, and PARP-3 enzymes. [, ] PARP enzymes play a crucial role in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. By inhibiting PARP, Rucaparib prevents the repair of these breaks, leading to the accumulation of DNA damage. [, ]
Research suggests Rucaparib might also activate the STING pathway, leading to the production of type I interferon and enhancing antitumor immune responses. [] This finding suggests a potential for Rucaparib in combination with immune checkpoint inhibitors.
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: